

Application Notes and Protocols for AT-9010 Triethylamine Experiments

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Compound of Interest

Compound Name: AT-9010 triethylamine

Cat. No.: B13915248

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AT-9010 triethylamine** and its parent compound, AT-527, in antiviral research. The information is tailored for professionals in virology, pharmacology, and drug development.

Introduction

AT-9010 is the active triphosphate metabolite of the orally available double prodrug AT-527. It is a potent inhibitor of viral replication, particularly for RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV).^{[1][2][3][4]} AT-527 enters the cell and is metabolized by host cell kinases into the pharmacologically active AT-9010.^{[3][5]} This active form exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery, making it a significant compound for antiviral research and development.^{[1][5][6]}

Suitable Cell Lines for AT-9010 Triethylamine Experiments

The choice of cell line is critical for studying the antiviral activity and mechanism of action of AT-9010. The following cell lines have been successfully used in studies with the parent compound AT-527, which is intracellularly converted to AT-9010.

Primary Human Cells:

- Normal Human Airway Epithelial (HAE) Cells: Considered a highly relevant in vitro model for studying SARS-CoV-2 infection and antiviral compounds targeting the respiratory tract.[\[7\]](#)[\[8\]](#)
- Normal Human Bronchial and Nasal Epithelial Cells: These cells have been shown to produce substantial levels of the active metabolite AT-9010 from its precursor.[\[7\]](#)[\[9\]](#)

Immortalized Cell Lines:

- Huh-7 (Human Hepatoma Cells): This cell line is highly permissive to HCV replication and has been extensively used for studying anti-HCV compounds. It also supports the replication of several coronaviruses and demonstrates efficient conversion of AT-527 to AT-9010.[\[3\]](#)[\[7\]](#)
- MRC-5 (Human Lung Fibroblast Cells): While susceptible to various viral infections, this cell line showed minimal formation of the active triphosphate AT-9010 compared to Huh-7 cells.[\[3\]](#)
- Vero E6 Cells: An African green monkey kidney epithelial cell line commonly used for the propagation of various viruses, including SARS-CoV-2.
- MDCK (Madin-Darby Canine Kidney) Cells: These cells are widely used for influenza virus research.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro activity of AT-511 (the free base of AT-527) against various coronaviruses.

Table 1: Antiviral Activity of AT-511 against Coronaviruses

Virus	Cell Line	Assay Type	EC50 (μM)	EC90 (μM)	Reference
SARS-CoV-2	HAE	VYR	-	0.47	[7]
HCoV-229E	Huh-7	CPE (Neutral Red)	1.7	-	[3]
HCoV-229E	Huh-7	VYR	-	0.34 - 1.2	[14]
HCoV-OC43	Huh-7	VYR	-	0.34 - 1.2	[14]
SARS-CoV	Huh-7	VYR	-	0.34 - 1.2	[14]
MERS-CoV	Huh-7	VYR	-	37	[14]

EC50: 50% effective concentration; EC90: 90% effective concentration; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.

Table 2: Cytotoxicity of AT-511

Cell Line	Assay Type	CC50 (μM)	Reference
Multiple Cell Lines	Various	>100	[3][4][7]

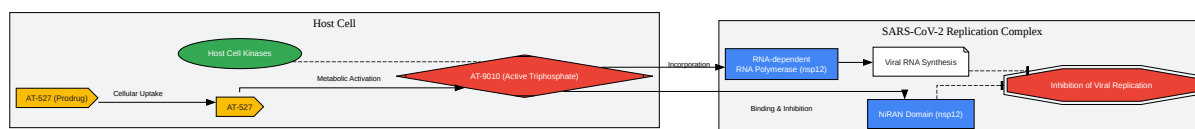
CC50: 50% cytotoxic concentration.

Mechanism of Action and Signaling Pathway

AT-527 is a phosphoramidate prodrug of a guanosine monophosphate analog. After crossing the cell membrane, it undergoes intracellular phosphorylation to form the active triphosphate, AT-9010.[3][5] AT-9010 exerts its antiviral effect on SARS-CoV-2 through a unique dual-inhibition mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) complex (nsp12).[1][5][6]

- **RNA Chain Termination:** AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the incorporated AT-9010 molecule prevent the correct alignment of the next incoming nucleotide, leading to immediate termination of RNA synthesis.[6]

- **NiRAN Inhibition:** AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1][6][15] This binding outcompetes native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[6][15][16]



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Caption: Mechanism of action of AT-9010.

Experimental Protocols

Below are generalized protocols for assessing the antiviral activity of AT-9010's parent compound, AT-527. Specific details may need to be optimized for your experimental setup.

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

Materials:

- Suitable host cells (e.g., Huh-7)
- 96-well cell culture plates
- Cell culture medium
- Virus stock (e.g., HCoV-229E)

- AT-527 stock solution
- Neutral Red or MTT reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate and incubate until they form a confluent monolayer.
- Prepare serial dilutions of AT-527 in cell culture medium.
- Remove the growth medium from the cells and add the compound dilutions.
- Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
- Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).^[3]
- Assess cell viability using Neutral Red staining or an MTT assay according to the manufacturer's instructions.
- Measure the absorbance using a plate reader.
- Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values.

Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

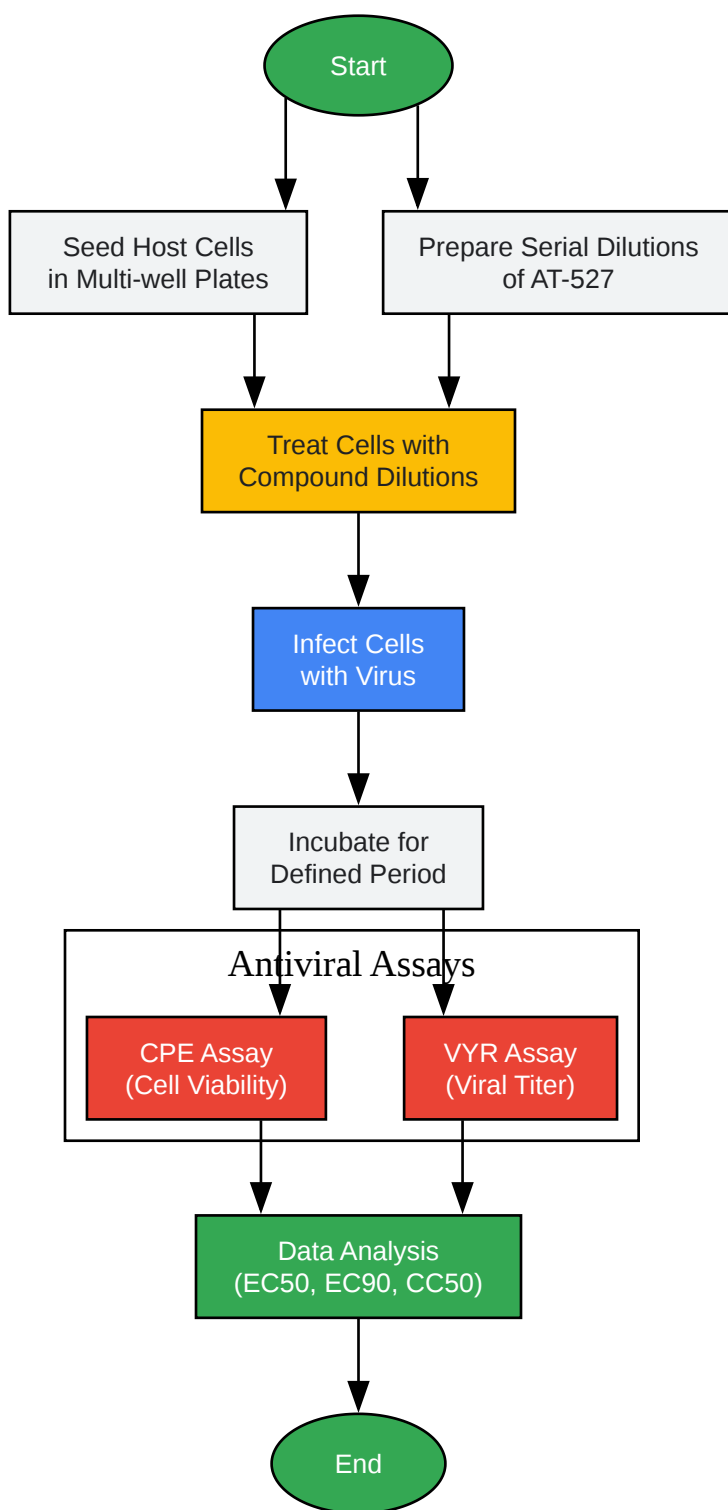
Materials:

- Suitable host cells (e.g., HAE, Huh-7)
- 24- or 48-well cell culture plates

- Cell culture medium
- Virus stock (e.g., SARS-CoV-2)
- AT-527 stock solution
- Reagents for virus titration (e.g., TCID50 or plaque assay)

Procedure:

- Seed cells in plates and grow to confluency.
- Pre-treat the cells with serial dilutions of AT-527 for a specified time.
- Infect the cells with the virus at a known MOI.
- After the incubation period, collect the culture supernatants.
- Determine the viral titer in the supernatants using a TCID50 (50% tissue culture infectious dose) or plaque assay.
- Calculate the EC90, the concentration of the compound that reduces the viral titer by 90% (1 log10).[\[3\]](#)



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Caption: General workflow for antiviral assays.

Application in Cancer Research

Currently, there is a lack of published data on the use of **AT-9010 triethylamine** or its parent compound AT-527 in cancer research. The primary focus of existing studies is its potent antiviral activity. While other amine-containing compounds have been investigated for antineoplastic properties, direct evidence for AT-9010's efficacy against cancer cell lines is not available in the public domain. Researchers interested in exploring this area would be venturing into novel applications for this compound.

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